molecular formula C19H29FN4O8S2 B607723 [1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid

Cat. No.: B607723
M. Wt: 524.6 g/mol
InChI Key: VQJFDBXITIOGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GR 125487 sulfamate involves several key steps. The starting material is typically a substituted indole derivative, which undergoes a series of reactions including alkylation, sulfonation, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of GR 125487 sulfamate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

GR 125487 sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives .

Scientific Research Applications

GR 125487 sulfamate has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the structure and function of serotonin receptors.

    Biology: Helps in understanding the role of serotonin in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction.

    Industry: Utilized in the development of new drugs targeting serotonin receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GR 125487 sulfamate is unique due to its high selectivity and potency for the serotonin 5-hydroxytryptamine receptor 4. This makes it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes .

Properties

IUPAC Name

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O5S.H3NO3S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26;1-5(2,3)4/h3-4,11,13,21-22H,5-10,12H2,1-2H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJFDBXITIOGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C.NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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